![molecular formula C23H26ClNO4S B2828063 12-(4-Tert-butylbenzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052610-18-0](/img/structure/B2828063.png)
12-(4-Tert-butylbenzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-tert-Butylbenzenesulfonyl chloride” is an organic compound used as a building block in organic synthesis . It has been used in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine .
Molecular Structure Analysis
The linear formula for “4-tert-Butylbenzenesulfonyl chloride” is (CH3)3CC6H4SO2Cl . Its molecular weight is 232.73 .Chemical Reactions Analysis
As mentioned earlier, “4-tert-Butylbenzenesulfonyl chloride” is used as a reagent in the synthesis of other compounds . The specific reactions it undergoes would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
“4-tert-Butylbenzenesulfonyl chloride” is a solid at room temperature . Its melting point is between 78-81 °C .Scientific Research Applications
Synthesis and Polymer Applications
Polymer research has explored derivatives similar to the target compound for the synthesis of polyamides with enhanced thermal stability and solubility. For example, compounds derived from 4-tert-butylcatechol have been synthesized and used to create noncrystalline, transparent, and thermally stable polyamides, demonstrating potential applications in materials science and engineering due to their excellent thermal properties and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Molecular Structure and Reactivity
Research on the molecular structure and reactivity of compounds with complex cyclic structures, similar to the query compound, reveals their potential in synthesizing novel organic compounds with defined molecular arrangements. For instance, a study detailed the synthesis and x-ray crystallography of a compound with a closely related structure, highlighting its potential in the detailed study of molecular architecture and reactivity (Soldatenkov et al., 1996).
Catalytic and Organic Synthesis
Compounds with tert-butylbenzenesulfonyl moieties have been used as catalysts in organic synthesis, demonstrating the versatility of such structures in promoting chemical reactions. For example, research has shown that these compounds can act as effective catalysts in the oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic chemistry with wide-ranging applications in pharmaceuticals, materials science, and chemical synthesis (Matsuo, Iida, Yamanaka, & Mukaiyama, 2003).
Safety and Hazards
properties
IUPAC Name |
12-(4-tert-butylphenyl)sulfonyl-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4S/c1-22(2,3)14-6-9-16(10-7-14)30(27,28)20-18-13-23(4,25(5)21(20)26)29-19-11-8-15(24)12-17(18)19/h6-12,18,20H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYQXKDCLHGHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2827982.png)

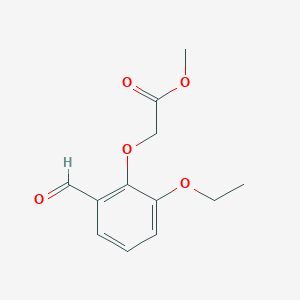
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2827988.png)
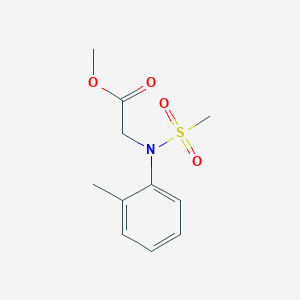

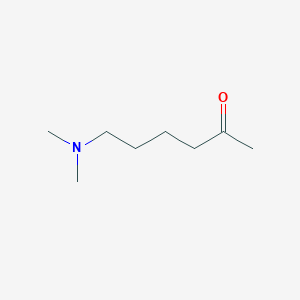
![2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827994.png)
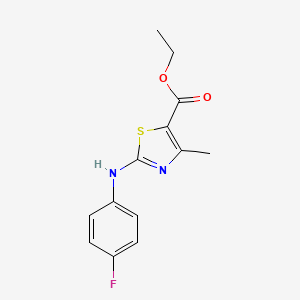
![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2827997.png)
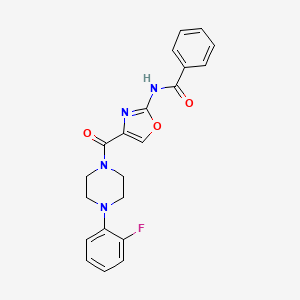
![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride](/img/structure/B2828002.png)